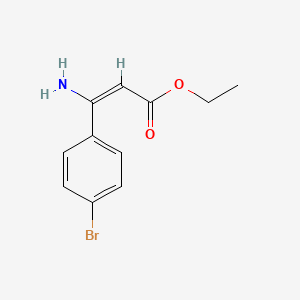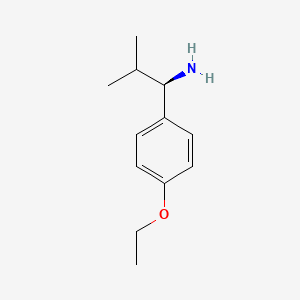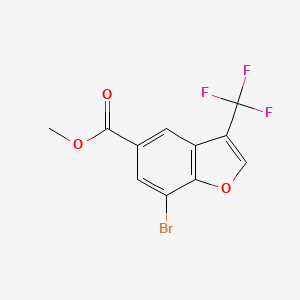
Methyl 4-formyl-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group and two methyl groups on the benzene ring, along with a methyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 4-formyl-3,5-dimethylbenzoic acid
Reduction: 4-hydroxymethyl-3,5-dimethylbenzoate
Substitution: Various amides and alcohol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-formyl-3,5-dimethylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the presence of catalysts or enzymes that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylbenzoate: Lacks the additional methyl groups, which can influence the compound’s reactivity and steric properties.
Methyl 3,5-dimethoxybenzoate: Contains methoxy groups instead of methyl groups, leading to different electronic effects and reactivity.
Uniqueness
Methyl 4-formyl-3,5-dimethylbenzoate is unique due to the combination of its formyl, methyl, and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-formyl-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-6H,1-3H3 |
InChI Key |
JXUFGZSFTGZZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


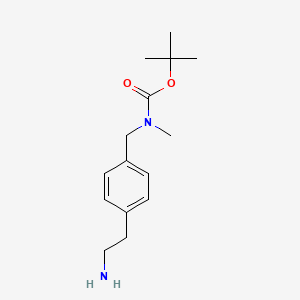
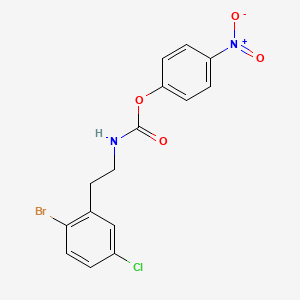

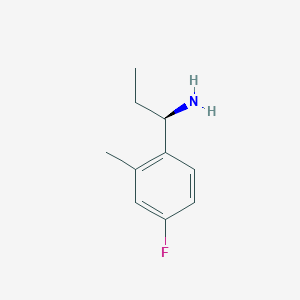
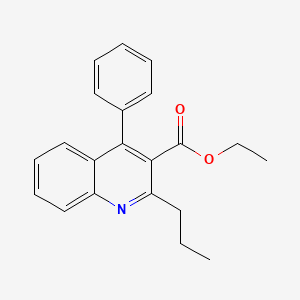



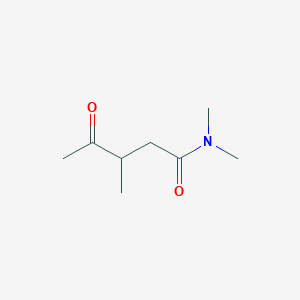
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
